2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H12ClNO. It is a colorless to slightly yellow solid that is soluble in water and many organic solvents . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is often the case that such compounds interact with specific receptors or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
Typically, such compounds bind to their target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
It is common for such compounds to influence various biochemical pathways, leading to downstream effects that can be therapeutic .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways that the compound influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with compounds containing amino and hydroxyl functional groups . One common method is the reduction of 4-chlorophenylacetone with ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorophenylacetone.
Reduction: Formation of various amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of dyes and dye intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-chlorophenyl)propan-1-ol: The base compound without the hydrochloride salt.
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride: A stereoisomer with similar properties.
(2R)-1-{[1-(4-chlorophenyl)propan-2-yl]amino}propan-2-ol hydrochloride: Another related compound with slight structural differences.
Uniqueness
2-Amino-1-(4-chlorophenyl)propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
35086-95-4 |
---|---|
Molecular Formula |
C9H13Cl2NO |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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